molecular formula C20H14BrClN4O B3706791 2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

Cat. No.: B3706791
M. Wt: 441.7 g/mol
InChI Key: IXBPRMJJMBUYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a bromine atom at the 2-position and an N-linked benzotriazole moiety. The benzotriazole ring is further substituted with a 4-chlorophenyl group at the 2-position and a methyl group at the 6-position. Its molecular formula is C20H13BrClN4O, with a molecular weight of 455.70 g/mol. The benzotriazole scaffold confers unique electronic properties due to its fused aromatic system containing three nitrogen atoms, which may enhance thermal stability and intermolecular interactions in biological or material science applications .

Properties

IUPAC Name

2-bromo-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN4O/c1-12-10-18-19(25-26(24-18)14-8-6-13(22)7-9-14)11-17(12)23-20(27)15-4-2-3-5-16(15)21/h2-11H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBPRMJJMBUYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide typically involves the reaction of 4-chloroaniline with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between the target compound and related benzamide derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Evidence ID
2-Bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide Benzotriazole-Benzamide 2-Br, 6-Me (benzotriazole); 4-ClPh (N-substituent) C20H13BrClN4O 455.70 -
2-Bromo-N-(4-chlorophenyl)benzamide Simple Benzamide 2-Br; N-linked 4-ClPh C13H9BrClNO 310.57
5-Bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide Benzoxazole-Benzamide 5-Br, 2-Cl; N-linked 4-ClPh (benzoxazole) C20H11BrCl2N2O2 462.12
4-Bromo-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide Benzoxazole-Benzamide 4-Br; 2-Me (benzoxazole); 5-Me (phenyl) C22H17BrN2O2 421.29
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Fluorinated Benzamide 4-Br, 5-F; 2-Cl, 6-F (aniline); trifluoropropyl ether C17H11BrClF5NO2 478.63

Key Observations

Heterocyclic Core Influence: The benzotriazole in the target compound provides a more electron-deficient aromatic system compared to benzoxazole (O/N heteroatoms) or benzimidazole (two N atoms). This may enhance binding to metal ions or biological targets via π-π stacking or halogen bonding .

Substituent Effects: Halogenation: Bromine and chlorine atoms are prevalent across all analogs, contributing to increased molecular weight and hydrophobic interactions. The trifluoromethyl group in enhances electronegativity and metabolic resistance. Methyl Groups: The 6-methyl substituent on the benzotriazole in the target compound may improve lipophilicity and membrane permeability compared to non-methylated analogs .

Molecular Weight and Complexity :

  • The target compound’s higher molecular weight (455.70 g/mol) compared to simpler benzamides (e.g., 310.57 g/mol in ) suggests greater structural complexity, which could impact pharmacokinetic properties like absorption and distribution.

Inferred Functional Properties

  • Material Science Applications: Benzotriazoles are known UV stabilizers; the bromine and methyl groups in the target compound may further optimize photostability compared to benzoxazole-based materials .

Biological Activity

2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes bromine and chlorine substituents as well as a benzotriazole moiety, which may contribute to its biological effects.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H15BrClN5OS
  • Molecular Weight : 500.8 g/mol

The presence of halogens (bromine and chlorine) and the benzotriazole group are significant as they can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets, such as enzymes or receptors involved in various cellular pathways. The detailed mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : It may bind to receptors, influencing signaling pathways associated with cell growth and proliferation.

Anticancer Properties

Research has indicated that compounds containing benzotriazole derivatives exhibit notable anticancer properties. For instance, studies have shown that related benzotriazole compounds can inhibit cancer cell proliferation in various cancer types, including breast cancer and leukemia. The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells.

Study ReferenceCompound TestedCancer TypeResult
Benzotriazole DerivativesBreast CancerSignificant growth inhibition
Various BenzotriazolesNCI-60 Cell LinesHigh growth inhibition across multiple lines

Antimicrobial Activity

The antimicrobial activity of benzotriazole derivatives has also been explored. In vitro studies have demonstrated that these compounds can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents is thought to enhance this activity.

Study ReferenceCompound TestedBacterial StrainMIC (µg/mL)
Halogenated BenzotriazolesMRSA, MSSA12.5 - 25
Benzotriazole DerivativesE. coliVaries

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the effectiveness of a related benzotriazole compound in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The findings suggest that modifications in the molecular structure could enhance potency against specific cancer types.
  • Antimicrobial Efficacy : Another research effort demonstrated that certain benzotriazole derivatives showed potent activity against resistant strains of bacteria, suggesting potential for development into new antimicrobial agents.
  • Mechanistic Insights : Investigations into the biochemical pathways affected by these compounds have revealed that they can disrupt critical cellular functions, leading to reduced viability in targeted cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide
Reactant of Route 2
2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.